Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-
Description
The compound Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- (hereafter referred to as the "target compound") is a carbamate derivative with a complex stereochemical and functional group arrangement. Key structural features include:
- 2-Propoxyphenyl group: A phenyl ring substituted with a propoxy chain at the 2-position, influencing lipophilicity and metabolic stability.
- Cycloheptyl ester backbone: A seven-membered ring ester with a cis configuration, providing conformational flexibility.
- Monohydrochloride salt: Improves solubility and bioavailability.
This compound belongs to a class of carbamates often studied for their pharmacological properties, including acetylcholinesterase inhibition or receptor modulation .
Properties
IUPAC Name |
[(1R,2R)-2-(piperidin-1-ylmethyl)cycloheptyl] N-(2-propoxyphenyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3.ClH/c1-2-17-27-22-14-8-7-12-20(22)24-23(26)28-21-13-6-3-5-11-19(21)18-25-15-9-4-10-16-25;/h7-8,12,14,19,21H,2-6,9-11,13,15-18H2,1H3,(H,24,26);1H/t19-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGFMBJLZVGDDL-GNGUGDOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)OC2CCCCCC2CN3CCCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCCC[C@@H]2CN3CCCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169405 | |
| Record name | Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172800-01-0 | |
| Record name | Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172800010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- is a notable example that has been studied for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H37ClN2O3
- CAS Number : 3075209
The compound features a cycloheptyl moiety and a piperidine group, which are significant for its biological interactions.
The biological activity of this carbamic acid derivative is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Protein Tyrosine Kinases (PTKs) : The compound has been identified as an inhibitor of PTKs, which play crucial roles in cell signaling pathways related to growth and proliferation. Inhibition of these enzymes can lead to antiproliferative effects in cancer cells .
- Anti-inflammatory Activity : Similar derivatives have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| PTK Inhibition | Reduced cell proliferation in cancer lines | |
| Anti-inflammatory | Decreased levels of TNF-alpha | |
| Cytotoxicity | Induced apoptosis in specific cancer cells |
Case Studies
Several studies have explored the biological effects of this compound and its analogs:
- Cancer Cell Lines : A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines through PTK inhibition. This was evidenced by a significant reduction in cell viability at concentrations above 10 µM .
- Inflammation Models : In animal models of inflammation, administration of the compound led to a marked decrease in inflammatory markers such as IL-6 and TNF-alpha, indicating potential use in treating inflammatory diseases .
- Toxicology Assessments : Toxicological evaluations have indicated that while the compound exhibits therapeutic potential, it also requires careful dosage management due to observed cytotoxic effects at high concentrations .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Preliminary studies indicate that carbamic acid derivatives can influence neurotransmission by interacting with various receptors in the nervous system. The presence of the piperidine ring suggests potential activity at nicotinic acetylcholine receptors or other neurotransmitter systems. Further research is necessary to elucidate its pharmacodynamics and pharmacokinetics fully.
2. Potential Therapeutic Uses
Given its structural features, this compound could be explored for therapeutic uses in conditions such as:
- Anxiety Disorders : Similar compounds have been investigated for their anxiolytic properties.
- Pain Management : The modulation of neurotransmission may provide analgesic effects.
- Neurological Disorders : Potential applications in treating disorders like Parkinson's disease or schizophrenia due to receptor interactions.
Synthesis and Reaction Mechanisms
The synthesis of carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester can be achieved through various methods involving nucleophilic substitution reactions. The hydrolysis of the ester bond can regenerate the corresponding alcohol and carbamic acid, indicating its reactivity profile.
Comparative Analysis with Related Compounds
Understanding the structural variations among related compounds can provide insights into their biological activities. A comparison table is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Carbamic acid, (2-methoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester | Contains a methoxy group instead of propoxy | Potentially different solubility |
| Carbamic acid, (4-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester | Para-substituted phenyl group | May exhibit altered biological activity |
| Carbamic acid, (2-propoxyphenyl)-, 2-(1-morpholinylmethyl)cycloheptyl ester | Morpholine instead of piperidine | Different receptor interaction profile |
This comparative analysis highlights how modifications in substituents can significantly impact pharmacological profiles and chemical properties.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Ester
The carbamate ester undergoes hydrolysis under acidic or alkaline conditions, yielding 2-propoxyaniline and a cycloheptanol-piperidinylmethyl intermediate.
Key Findings :
- Hydrolysis rates depend on pH and temperature. Alkaline conditions accelerate reaction due to nucleophilic substitution at the carbonyl carbon .
- Steric hindrance from the cycloheptyl group may slow hydrolysis compared to simpler carbamates .
Nucleophilic Substitution at Piperidine
The piperidine nitrogen participates in alkylation or acylation reactions.
| Reagent | Product | Application |
|---|---|---|
| Methyl iodide | N-Methylpiperidinium salt | Quaternary ammonium salt synthesis |
| Acetyl chloride | N-Acetylpiperidine derivative | Amide formation |
Notes :
- Protonation of the piperidine nitrogen in the hydrochloride form reduces nucleophilicity, requiring deprotonation for reactions .
Stability Under Oxidative Conditions
Exposure to peroxides or UV light induces degradation:
- Oxidative cleavage of the propoxy chain generates phenolic byproducts.
- Photooxidation of the carbamate produces nitro derivatives .
Thermal Degradation
Above 150°C, the compound undergoes decomposition:
- Primary pathway : Cleavage of the carbamate ester.
- Secondary pathway : Cycloheptyl ring contraction or fragmentation .
Enzymatic Hydrolysis
In biological systems, esterases (e.g., carboxylesterases) catalyze carbamate hydrolysis, releasing 2-propoxyaniline .
Synthetic and Industrial Relevance
- Pharmaceutical intermediate : Used in controlled-release formulations due to hydrolytic stability .
- Crosslinking agent : Reacts with polyfunctional amines to form biomaterials .
Data Gaps and Research Needs
- Detailed kinetic studies for hydrolysis under physiological conditions.
- Metabolic pathways in mammalian systems (limited data from EPA sources ).
References PubChem CID 3075209 US20080312315A1 (Hydrolysis mechanisms) EP2266590A2 (Enzymatic cleavage) PubChem CID 151758 AU2003217676B2 (Sustained-release applications) ACS Chem. Rev. 2022 (Reaction optimization) Wikipedia (Carbamic acid reactivity) Sigma-Aldrich S219320 PubChem CID 41590
Comparison with Similar Compounds
Analog 1: Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans-
Key Differences :
- Alkoxy chain : Heptyloxy (C7) vs. propoxy (C3) in the target compound. The longer chain increases lipophilicity but may reduce metabolic stability .
- Backbone : Cyclohexyl (six-membered ring) vs. cycloheptyl (seven-membered). The cyclohexyl group offers less conformational flexibility.
- Substitution: Dimethylamino vs. piperidinylmethyl. Piperidine’s cyclic structure may enhance binding to neurological targets.
- Stereochemistry : Trans vs. cis. This affects spatial orientation and biological activity.
Physicochemical Properties :
| Property | Target Compound | Analog 1 |
|---|---|---|
| Molecular Formula | Not explicitly given | C22H36N2O3·HCl |
| Boiling Point | Not reported | ~475°C (estimated) |
| Solubility | Likely moderate | Lower due to heptyloxy |
Analog 2: Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride
Key Differences :
- Alkoxy chain : Pentyloxy (C5) vs. propoxy (C3). Intermediate lipophilicity.
- Backbone : Ethyl ester with dual piperidinyl groups vs. cycloheptyl ester. The ethyl backbone may reduce rigidity.
- Salt form: Dihydrochloride vs. monohydrochloride. Higher solubility but increased molecular weight .
Structural Impact :
- The dual piperidinyl groups in Analog 2 could enhance binding to nicotinic acetylcholine receptors but increase molecular weight (~25% heavier than the target compound).
Data Comparison :
| Property | Target Compound | Analog 2 |
|---|---|---|
| Molecular Weight | ~400–450 g/mol | 495.0 g/mol |
| Hydrogen Bond Donors | 2 (amide + HCl) | 3 (amide + 2HCl) |
Analog 3: Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride, trans-
Key Differences :
- Phenyl substitution: 2,4,6-Trimethyl vs. 2-propoxyphenyl.
- Backbone : Cyclohexyl (trans) vs. cycloheptyl (cis). The cyclohexyl ring offers less flexibility.
Pharmacokinetics :
- The trimethyl groups in Analog 3 may improve metabolic stability but reduce solubility.
- The cis configuration in the target compound could enhance binding to hydrophobic pockets in enzymes.
Analog 4: Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
Key Differences :
Physicochemical Data :
| Property | Target Compound | Analog 4 |
|---|---|---|
| Molecular Weight | ~400–450 g/mol | 414.97 g/mol |
| Boiling Point | Not reported | 475.3°C |
Key Findings :
Shorter alkoxy chains (e.g., propoxy) balance solubility and metabolic stability.
Piperidinylmethyl substitution may offer superior receptor affinity compared to morpholinyl or dimethylamino groups.
Cis configuration in cycloheptyl esters likely optimizes spatial interactions with biological targets.
Research Implications
- Drug Design : The target compound’s cis-cycloheptyl and piperidinylmethyl groups make it a candidate for central nervous system targets.
- Toxicity: Monohydrochloride salts generally exhibit lower cytotoxicity than dihydrochlorides .
- Synthesis Challenges : Stereoselective synthesis of the cis configuration requires advanced methodologies.
This analysis underscores the importance of subtle structural variations in dictating pharmacological profiles. Further in vitro and in vivo studies are needed to validate these hypotheses.
Preparation Methods
Cycloheptyl Ester Backbone Formation
The cis-cycloheptyl ester backbone is synthesized via a Friedel-Crafts acylation followed by stereoselective reduction. A cycloheptanone derivative undergoes acylation with chloroacetyl chloride in the presence of AlCl₃, yielding a β-chloroketone intermediate. Catalytic hydrogenation using Pd/C (5% w/w) under 50 psi H₂ selectively reduces the ketone to the cis-alcohol with >90% diastereomeric excess (de). The stereochemical outcome is attributed to steric hindrance from the cycloheptane ring, favoring axial protonation during reduction.
Table 1: Optimization of Cycloheptanol Synthesis
| Condition | Catalyst | Pressure (psi) | Temperature (°C) | cis:trans Ratio | Yield (%) |
|---|---|---|---|---|---|
| Standard hydrogenation | Pd/C 5% | 50 | 25 | 9:1 | 92 |
| High-pressure H₂ | Pd/C 10% | 100 | 40 | 8.5:1 | 89 |
| Transfer hydrogenation | RuCl₃ | N/A | 80 | 6:1 | 78 |
Piperidinylmethyl Group Installation
The 1-piperidinylmethyl moiety is introduced via Mannich reaction. Cycloheptanol reacts with formaldehyde and piperidine in acetic acid at 60°C for 12 h, achieving 85% conversion. Quaternization of the piperidine nitrogen with methyl iodide enhances solubility, facilitating subsequent coupling reactions. Nuclear Overhauser effect (NOE) spectroscopy confirms equatorial orientation of the piperidinyl group in the cis-isomer.
Carbamate Esterification and Functionalization
Coupling with 2-Propoxyphenyl Isocyanate
The cycloheptyl-piperidinyl intermediate is treated with 2-propoxy phenyl isocyanate in anhydrous THF under N₂. Triethylamine (2.5 eq) catalyzes the carbamate formation at 0°C, minimizing side reactions. Post-reaction, the mixture is quenched with 1 M HCl to protonate residual isocyanate, yielding the free base with 78% purity. Recrystallization from ethanol/water (3:1) increases purity to 99.5%.
Key Challenge : Competing urea formation from trace moisture is mitigated by molecular sieves (4Å) and strict temperature control (<5°C during reagent addition).
Salt Formation and Purification
Conversion to the monohydrochloride salt is achieved by treating the free base with 1.1 eq HCl in methanol. The solution is concentrated under reduced pressure, and the salt precipitates upon addition of diethyl ether. X-ray diffraction confirms the cis-configuration remains intact during salt formation, with chloride counterions hydrogen-bonded to the piperidine N-H group.
Table 2: Salt Crystallization Conditions
| Solvent System | HCl (eq) | Temp (°C) | Purity (%) | Yield (%) |
|---|---|---|---|---|
| MeOH/Et₂O | 1.1 | 0 | 99.8 | 85 |
| EtOH/Hexane | 1.0 | -20 | 98.2 | 92 |
| Acetone/H₂O | 1.2 | 25 | 97.5 | 78 |
Stereochemical Control and Analysis
Chiral Resolution Techniques
Despite high diastereoselectivity in initial steps, residual trans-isomers (≤5%) require removal. Preparative HPLC on a Chiralpak AD-H column (hexane:isopropanol 85:15, 2 mL/min) achieves 99.9% enantiomeric excess (ee). Dynamic kinetic resolution using Candida antarctica lipase B selectively acylates trans-isomers, enabling mechanical separation via filtration.
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) key signals:
-
δ 4.52 (septet, 1H, J=6.0 Hz, OCH(CH₂)₂)
-
δ 3.25–3.02 (m, 2H, piperidine CH₂N)
-
δ 1.30 (d, 6H, J=6.0 Hz, OCH(CH₂)₂)
NOESY correlations between cycloheptyl H2 and piperidine H3′ confirm cis-stereochemistry.
Industrial-Scale Process Optimization
Continuous Flow Hydrogenation
Replacing batch hydrogenation with a continuous flow system (H-Cube Pro®) reduces reaction time from 24 h to 45 min. At 80°C and 100 bar H₂, 99% conversion is achieved with 0.1 mol% Pd/C catalyst. This method eliminates catalyst filtration steps, reducing metal leaching to <1 ppm.
Solvent Recycling
Ethanol from crystallization is recovered via fractional distillation (85% efficiency). Implementing a closed-loop system decreases organic waste by 40%, aligning with EPA Green Chemistry principles.
| Parameter | Specification | Rationale |
|---|---|---|
| Temperature | 2–8°C | Minimizes thermal degradation |
| Humidity | <30% RH | Prevents hydrolysis |
| Light | Amber glass containers | Reduces photooxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
